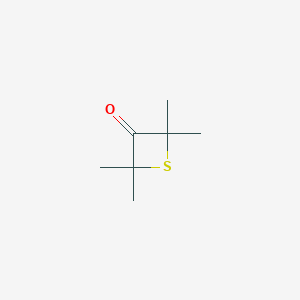

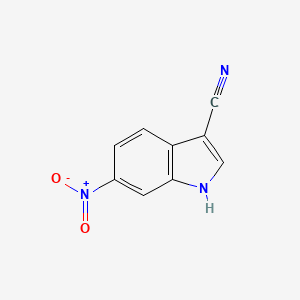

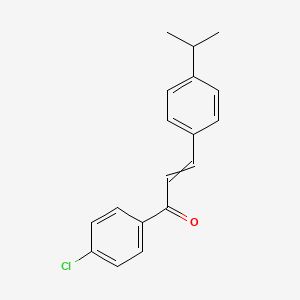

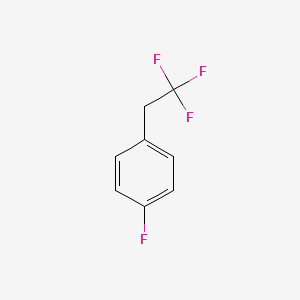

![molecular formula C13H14N4O B1296379 N-[(3,5-dimethyl-1H-pyrazol-1-yl)(imino)methyl]benzamide CAS No. 51883-88-6](/img/structure/B1296379.png)

N-[(3,5-dimethyl-1H-pyrazol-1-yl)(imino)methyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Corrosion Inhibition

One application of related compounds is in corrosion inhibition. A study by Tawfik (2015) investigated the corrosion inhibition efficiency and adsorption behavior of N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide surfactants at the carbon steel/hydrochloric acid interface. These compounds demonstrated excellent inhibition efficiency, even at low concentrations, by adsorbing onto the carbon steel surface and behaving as mixed-type inhibitors. The adsorption followed the Langmuir adsorption isotherm, indicating chemical adsorption as the mechanism (Tawfik, 2015).

Antiproliferative Activity

Another significant application is in the development of anticancer agents. Ai et al. (2017) performed a study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, showing submicromolar antiproliferative activity and good metabolic stability. These compounds reduced mTORC1 activity and increased autophagy, indicating their potential as a new class of autophagy modulators with potent anticancer activity (Ai et al., 2017).

Biological Evaluation

Saeed et al. (2015) reported on the synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, derived from the non-steroidal anti-inflammatory drug 4-aminophenazone (antipyrine). These compounds were screened for their inhibitory potential against human recombinant alkaline phosphatases and recombinant human ecto-5'-nucleotidases. Their ability to bind nucleotide protein targets suggests considerable interest for further applications in medicinal chemistry (Saeed et al., 2015).

Antimicrobial Activity

Kadam et al. (2020) synthesized 3-amino-4-imino-2-N(substituted)pyrazolo[4,5-e]pyrimido[2,1-b] pyrazines, which were screened for antibacterial activity and cytotoxicity. These compounds, based on the potent biological activity of pyrazolo derivatives, demonstrated promising antibacterial efficacy (Kadam et al., 2020).

Propriétés

IUPAC Name |

N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c1-9-8-10(2)17(16-9)13(14)15-12(18)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTSAMCTLHBETH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=NC(=O)C2=CC=CC=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60315445 |

Source

|

| Record name | MLS003115671 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide | |

CAS RN |

51883-88-6 |

Source

|

| Record name | MLS003115671 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003115671 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.